Bz-Arg-OEt.HCl
Overview
Description
Bz-Arg-OEt.HCl, also known as N α-Benzoyl-L-arginine ethyl ester hydrochloride, is a substrate for trypsin . It is a nonprotein substrate used in spectroscopic assays . It also has a vasodilatory property in rat pulmonary artery and lung tissues .
Synthesis Analysis
The synthesis of Bz-Arg-OEt.HCl involves the use of trypsin in organic and aqueous media . The highest carrier activity was achieved at 1% of water (v/v) in dioxane . The resulting immobilizate could be used over ten cycles with activity retention of 90% in peptide synthesis reaction in 80% (v/v) ethanol and in hydrolysis reaction with activity retention of 87% in buffered aqueous solution .Molecular Structure Analysis
The molecular formula of Bz-Arg-OEt.HCl is C15H23ClN4O3 . Its molecular weight is 342.82 . The chemical name is ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride .Chemical Reactions Analysis
Bz-Arg-OEt.HCl is commonly employed in diverse scientific research areas, contributing to peptide and protein synthesis, organic compound exploration, and the study of biochemical and physiological phenomena . It plays a crucial role in investigating biochemical and physiological processes and developing novel laboratory experiments .Physical And Chemical Properties Analysis
Bz-Arg-OEt.HCl is a solid (powder) and white in color . It is recommended to be stored in a cool dry place with a storage temperature of 2-10 °C .Scientific Research Applications
Application Summary
Bz-Arg-OEt.HCl is used in the study of kallikreins, a group of serine proteases. It plays a crucial role in investigating biochemical and physiological processes . Specifically, it has been used in the study of porcine pancreatic kallikrein .
Methods of Application
In one study, prokallikrein was activated into α-kallikrein by the action of trypsin and further converted to β-kallikrein . The conversion of α-kallikrein to β-kallikrein by the action of trypsin caused a decrease of Bz-Arg-OEt.HCl hydrolyzing activity and changes of the kinetic constants for the hydrolysis of Bz-Arg-OEt.HCl .
Results or Outcomes
The kinetic constants of this β-kallikrein were distinctly different from those of the β-kallikrein obtained from autolyzed pancreas . This suggests that the β-kallikrein obtained in this study was a different type of β-kallikrein from that obtained from autolyzed pancreas .
Immunology: Analysis of Proteases Involved in Phagocytic Activity of Macrophages
Application Summary
Bz-Arg-OEt.HCl is used in the study of proteases involved in the phagocytic activity of macrophages . It helps in understanding the role of various amino acid esters in the phagocytic activity of guinea pig peritoneal macrophages .
Methods of Application
In the study, the inhibitory effects of various amino acid esters on the phagocytic activity of guinea pig peritoneal macrophages were studied with sensitized 51Cr-sheep erythrocytes (51Cr-EAb) as well as 125I-ƒ¿-amylase complexed with homologous IgG2 antibody (Ag-Ab complex) .
Results or Outcomes
The intracellular uptake of 51Cr-EAb was markedly inhibited by certain amino acid esters, but not by Bz-Arg-OEt . When phagocytosis of the Ag-Ab complex was assayed by measuring the amount of digested products released from macrophage cells, Bz-Arg-OEt did not show any effect . These results suggest that Bz-Arg-OEt does not inhibit the phagocytic activity of macrophages .
properties
IUPAC Name |
ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDELXKSSLIKB-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
971-21-1 (Parent) | |
Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
342.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15816 | |
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Product Name |
Bz-Arg-OEt.HCl | |
CAS RN |
2645-08-1, 16706-37-9 | |
Record name | N-Benzoyl-L-arginine ethyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2645-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16706-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.325 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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